![molecular formula C14H20N2O B2741465 dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine CAS No. 835619-46-0](/img/structure/B2741465.png)

dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

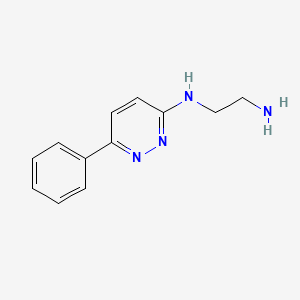

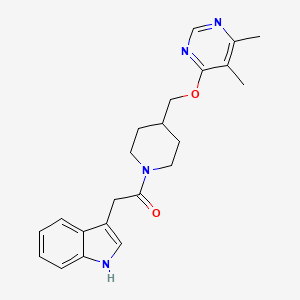

“Dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine” is a chemical compound with the molecular formula C14H20N2O . It is a derivative of dimethylamine, a secondary amine that is a colorless, flammable gas with an ammonia-like odor . The compound has an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Molecular Structure Analysis

The molecular structure of “dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine” involves a nitrogen atom bonded to two methyl groups and one hydrogen atom . It also contains a propan-2-yloxy group and an indole group .Scientific Research Applications

Dynamin GTPase Inhibition

Indole-based compounds, including dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine derivatives, have been developed as inhibitors of dynamin GTPase, an essential molecule involved in clathrin-mediated endocytosis and other cellular processes. These inhibitors are critical for understanding dynamin's role in cellular functions and developing therapeutic strategies for diseases associated with dynamin dysfunction. A focused library development led to compounds with enhanced potency and selectivity, highlighting the potential of these molecules in cellular biology research (Gordon et al., 2013).

Analytical Chemistry

In the context of analytical chemistry, derivatives of dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine have been employed in novel sample preparation procedures for the determination of heterocyclic aromatic amines in cooked food. These procedures utilize advanced techniques such as microwave-assisted extraction and dispersive liquid-liquid microextraction, demonstrating the compound's utility in developing more efficient and green analytical methods (Agudelo Mesa et al., 2013).

Medicinal Chemistry

In medicinal chemistry, the structural modification of indole-based compounds, including dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine, has led to the synthesis of novel molecules with potential therapeutic applications. These compounds have been evaluated for their binding affinities to various receptors, demonstrating the indole derivative's role in the discovery and development of new drugs (Liu et al., 2017).

Material Science

In material science, indole-based compounds have contributed to the development of new polymers and materials. The synthesis and structural evaluation of derivatives, such as those involving dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine, have advanced our understanding of polymer chemistry and materials engineering. These studies have implications for creating materials with novel properties for various industrial applications (Kukuljan et al., 2016).

Computational Chemistry

Furthermore, computational chemistry studies have explored the electronic properties and molecular structures of indole derivatives, providing insights into their reactivity and potential applications in drug design and other areas of chemical research. These studies exemplify the use of computational methods in understanding and predicting the behavior of complex organic molecules (Fatima et al., 2021).

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to interact with a broad range of targets due to their diverse biological and clinical applications .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The compound’s solubility in organic solvents such as ethanol and dichloromethane suggests it may have good bioavailability .

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .

properties

IUPAC Name |

N,N-dimethyl-1-(5-propan-2-yloxy-1H-indol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10(2)17-12-5-6-14-13(7-12)11(8-15-14)9-16(3)4/h5-8,10,15H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTDBJHWAOYRRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)NC=C2CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2741388.png)

![N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2741389.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2741397.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide](/img/structure/B2741400.png)